2-Fluoro-6-picoline-5-boronic acid
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Overview
Description
2-Fluoro-6-picoline-5-boronic acid is a boronic acid derivative with the molecular formula C6H7BFNO2 and a molecular weight of 154.94 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position on the pyridine ring, along with a boronic acid group at the 3rd position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can influence their function .
Biochemical Pathways
Boronic acids are often used in the suzuki-miyaura coupling reactions, a type of cross-coupling reaction, used in organic synthesis .
Pharmacokinetics
The pharmacokinetics of boronic acids and their derivatives can be influenced by factors such as their pka, lipophilicity, and the presence of transporters .
Result of Action
The interaction of boronic acids with biological targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-6-picoline-5-boronic acid. For instance, the pH of the environment can affect the stability and reactivity of boronic acids . Furthermore, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Preparation Methods
The synthesis of 2-Fluoro-6-picoline-5-boronic acid typically involves the following steps:
Halogenation: Introduction of a fluorine atom at the 6th position of the pyridine ring.
Methylation: Addition of a methyl group at the 2nd position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Fluoro-6-picoline-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or vinyl-aryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, alcohols, and ketones.
Scientific Research Applications
2-Fluoro-6-picoline-5-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Fluoro-6-picoline-5-boronic acid can be compared with other boronic acids such as:
Phenylboronic acid: Lacks the fluorine and methyl substituents, making it less reactive in certain cross-coupling reactions.
(4-Fluorophenyl)boronic acid: Contains a fluorine atom but lacks the pyridine ring, resulting in different reactivity and applications.
(2-Methylphenyl)boronic acid: Contains a methyl group but lacks the fluorine atom and pyridine ring, affecting its reactivity and use in synthesis.
The presence of both fluorine and methyl groups in this compound enhances its reactivity and specificity in cross-coupling reactions, making it a unique and valuable compound in organic synthesis.
Biological Activity
2-Fluoro-6-picoline-5-boronic acid (CAS 904326-91-6) is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a fluorine atom at the 2-position of the picoline ring and a boronic acid functional group at the 5-position, which contributes to its reactivity and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₆BFNO₂
- Molecular Weight : Approximately 141.92 g/mol
- Structure : The compound's structure allows it to participate in various chemical reactions, particularly cross-coupling reactions like Suzuki-Miyaura, which are essential for synthesizing complex organic molecules .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in the context of cancer research. Its boronic acid functionality enables it to interact with biological targets, influencing various cellular processes.
- Protein-Ligand Interactions : The fluorinated pyridine ring can enhance metabolic stability and alter protein-ligand interactions, making it a valuable component in drug design .
- Inhibition of Kinases : Studies have shown that derivatives of this compound can inhibit key kinases involved in cancer progression, such as Bruton's tyrosine kinase (BTK) and Polo-like kinase 1 (PLK1) .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that related compounds exhibit selective cytotoxicity against cancer cell lines, such as A-549 lung carcinoma cells. For example, certain derivatives showed significant toxicity at low concentrations while sparing healthy cells .
Compound | IC50 (µM) | Cell Line | Selectivity |
---|---|---|---|
Compound A | 50 | A-549 | High |
Compound B | 10 | HepaRG | Low |
This table illustrates the varying degrees of cytotoxicity among different compounds derived from similar structures.
Clinical Applications
The application of boronic acids in medicinal chemistry has led to the development of several therapeutic agents. Notably, boronic acids have been integrated into combination therapies for treating various cancers:
- Combination Therapy with Bortezomib : Studies have shown that combining bortezomib with other agents can enhance therapeutic efficacy in treating multiple myeloma and other malignancies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Fluoropyridine-5-boronic acid | C₅H₅BFNO₂ | Lacks a methyl group at position 6 |
3-Fluoro-6-picoline-5-boronic acid | C₆H₆BFNO₂ | Fluorine at position 3 alters electronic properties |
2-Chloro-6-picoline-5-boronic acid | C₆H₆BClNO₂ | Chlorine instead of fluorine changes reactivity |
This comparison highlights how the positioning of substituents influences both chemical behavior and potential applications .
Properties
IUPAC Name |
(6-fluoro-2-methylpyridin-3-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BFNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILPSSRLYOLUSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660176 |
Source
|
Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904326-91-6 |
Source
|
Record name | (6-Fluoro-2-methylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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